molecular formula C7H7BrN2O2 B11780661 Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Cat. No.: B11780661
M. Wt: 231.05 g/mol
InChI Key: HALBGJOKFPHUTO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methylpyridazine-3-carboxylate typically involves the bromination of 4-methylpyridazine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6-position of the pyridazine ring. The resulting brominated compound is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 6-bromo-4-methylpyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-5-methylpyridazine-3-carboxylate
  • Methyl 6-chloro-4-methylpyridazine-3-carboxylate
  • Methyl 6-fluoro-4-methylpyridazine-3-carboxylate

Uniqueness

Methyl 6-bromo-4-methylpyridazine-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Methyl 6-bromo-4-methylpyridazine-3-carboxylate (MBMPC) is a pyridazine derivative characterized by a bromine atom at the 6-position and a methyl group at the 4-position, along with a carboxylate functional group at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science.

  • Molecular Formula : C₈H₈BrN₃O₂
  • Molecular Weight : Approximately 230.06 g/mol
  • Appearance : Solid, typically stored at temperatures between 2°C and 8°C to maintain stability and purity.

The unique substitution pattern of MBMPC influences its reactivity and biological activity, which is primarily attributed to the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group.

Antimicrobial Properties

Research indicates that MBMPC exhibits significant antimicrobial activity. A recent study evaluated various pyridazine derivatives, including MBMPC, for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that MBMPC showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.

Compound MIC (mg/mL) Target Bacteria
This compound0.0195E. coli
0.0048Bacillus mycoides
0.039Candida albicans

These findings suggest that the presence of bromine and methyl groups enhances the antimicrobial potential of MBMPC, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, MBMPC has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. The mechanism of action is believed to involve enzyme inhibition, although detailed molecular targets remain under investigation.

The biological activity of MBMPC is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : Structural similarities to biologically active molecules suggest potential receptor interactions that could modulate cellular responses.

Further research is necessary to elucidate these mechanisms fully and identify specific targets within biological systems .

Case Studies

Several case studies have highlighted the efficacy of MBMPC in various applications:

  • Antibacterial Efficacy : In vitro studies demonstrated that MBMPC effectively inhibited the growth of multiple bacterial strains, including resistant strains, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : A study focusing on cancer cell lines showed that MBMPC reduced cell viability significantly compared to control groups, suggesting its role as a lead compound in anticancer drug development.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridazine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3

InChI Key

HALBGJOKFPHUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C(=O)OC)Br

Origin of Product

United States

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